molecular formula C9H6ClN3OS B1585748 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride CAS No. 257876-11-2

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

Cat. No.: B1585748
CAS No.: 257876-11-2
M. Wt: 239.68 g/mol
InChI Key: AURNSWQWQVJINA-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is a heterocyclic compound that contains a thiazole ring substituted with a pyrazine moiety and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiazole intermediate.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.

    Nucleophiles (Amines, Alcohols, Thiols): React with the carbonyl chloride group to form various derivatives.

    Oxidizing Agents (e.g., Hydrogen Peroxide): Used for oxidation reactions.

    Reducing Agents (e.g., Sodium Borohydride): Used for reduction reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Analytical Chemistry: It is employed in the preparation of analytical reagents and standards for various chemical analyses.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazine and thiazole rings can facilitate binding to target proteins through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-(2-Pyrazinyl)-4-Methylthiazole: Lacks the carbonyl chloride group.

    4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxamide: Contains an amide group instead of a carbonyl chloride group.

Uniqueness

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride is unique due to the presence of the highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNSWQWQVJINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380138
Record name 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257876-11-2
Record name 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 2
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 3
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 4
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 5
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride
Reactant of Route 6
4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

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